(3-(Benzyloxy)-2-bromophenyl)methanol
Description
Properties
IUPAC Name |
(2-bromo-3-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-8,16H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYVKVMYMVIBDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-(Benzyloxy)-2-bromophenyl)methanol, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reduction of corresponding aldehydes or ketones using reducing agents like sodium borohydride. The characterization of the compound is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Antimicrobial Properties
Research has indicated that compounds related to this compound exhibit significant antimicrobial activity. For example, studies have shown that similar benzyloxy-substituted phenols possess enhanced antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 9.375 µg/mL |
| 2-methyl-4-(5-(4-bromophenyl)sulfonyl)phenol | Escherichia coli | 75-150 µg/mL |
| 3-(benzyloxy)-6-bromophenol | Pseudomonas aeruginosa | 9.375 µg/mL |
Antioxidant Activity
The antioxidant properties of this compound have also been explored. Compounds with similar structures have been shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases. The presence of electron-donating groups enhances this activity, making these compounds promising candidates for further development .
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The benzyloxy group is believed to enhance lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors or enzymes. Additionally, bromine substitution may increase the compound's reactivity towards biological targets, enhancing its therapeutic potential .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of benzyloxy-substituted phenols demonstrated that the introduction of halogens significantly improved antibacterial activity compared to their non-halogenated counterparts. This suggests that this compound could be an effective antimicrobial agent .
- Antioxidant Studies : Research has shown that compounds similar to this compound exhibit potent antioxidant effects in vitro, indicating their potential use in preventing oxidative damage in biological systems .
Scientific Research Applications
Chemistry
In the realm of organic synthesis, (3-(Benzyloxy)-2-bromophenyl)methanol serves as a versatile intermediate. It is utilized in:
- Synthesis of Complex Molecules : Acts as a building block for creating more complex organic compounds.
- Development of New Materials : Facilitates the design of novel materials with specific properties.
Biology
The compound's derivatives are under investigation for their potential biological activities, including:
- Antimicrobial Properties : Research indicates effectiveness against various bacterial strains, suggesting potential as a lead compound for new antibiotics.
- Anticancer Activity : Preliminary studies show promise in inhibiting tumor growth in vitro, making it a candidate for further drug development.
Medicine
In medicinal chemistry, this compound is being explored for:
- Drug Development : Investigated as a precursor for synthesizing pharmaceuticals targeting specific enzymes or receptors.
- Therapeutic Applications : Potential use in treating conditions related to inflammation and pain management due to its biological activity.
Industry
The compound finds applications in:
- Production of Specialty Chemicals : Used in creating intermediates for agrochemicals and fine chemicals.
- Manufacturing Processes : Its unique properties make it suitable for producing dyes, pigments, and coatings.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition zones against:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 18 |
These findings suggest its potential as a lead structure for developing new antimicrobial agents.
Case Study 2: Anticancer Properties
In vitro studies demonstrated that this compound inhibited the growth of cancer cell lines. A notable finding was an IC50 value lower than that of conventional chemotherapeutics like doxorubicin against lung adenocarcinoma cells. This highlights its potential as an effective anticancer agent.
Comparison with Similar Compounds
Structural and Electronic Properties
The following table summarizes key differences between (3-(Benzyloxy)-2-bromophenyl)methanol and its analogs:
| Compound Name | Molecular Formula | Substituents | Key Functional Groups | Electronic Effects |
|---|---|---|---|---|
| This compound | C14H13BrO2 (inferred) | 2-Br, 3-OBn, –CH2OH | Bromine, benzyloxy, alcohol | –Br (EWG), –OBn (EDG) |
| (3-(Benzyloxy)-2-nitrophenyl)methanol | C14H13NO4 (inferred) | 2-NO2, 3-OBn, –CH2OH | Nitro, benzyloxy, alcohol | –NO2 (strong EWG), –OBn (EDG) |
| (3-Bromo-2,4,6-trimethylphenyl)methanol | C10H13BrO | 2,4,6-CH3, 3-Br, –CH2OH | Bromine, methyl, alcohol | –Br (EWG), –CH3 (EDG) |
| 1-(Benzyloxy)-3-bromo-2-methylbenzene | C14H13BrO | 3-Br, 2-CH3, 1-OBn | Bromine, methyl, benzyloxy | –Br (EWG), –CH3 (EDG) |
| (3-Hydroxy-6,7-dimethoxyphenanthren-9-yl)(pyridin-2-yl)methanol | C21H19NO4 | Phenanthrene core, –OH, –OCH3, pyridine | Hydroxyl, methoxy, pyridine | –OH (EDG/EWG depending on pH) |
Key Observations :
- Electron-Withdrawing Groups (EWG): Bromine and nitro groups decrease electron density on the aromatic ring, directing electrophilic substitution to specific positions. For instance, the nitro group in (3-(benzyloxy)-2-nitrophenyl)methanol strongly deactivates the ring compared to bromine in the target compound.
- Steric Effects: The trimethyl substitution in (3-bromo-2,4,6-trimethylphenyl)methanol introduces significant steric hindrance, reducing reactivity in substitution reactions compared to the less hindered target compound.
- Polarity : The hydroxymethyl group in the target compound increases hydrophilicity relative to analogs like 1-(benzyloxy)-3-bromo-2-methylbenzene , which lacks a polar –CH2OH group.
Physicochemical Properties
- Solubility: The target compound’s –CH2OH group enhances solubility in polar solvents (e.g., methanol, ethanol) compared to non-polar analogs like 1-(benzyloxy)-3-bromo-2-methylbenzene .
- Melting Points: Analogs with rigid structures, such as the tetrahydroisoquinoline derivative in , exhibit higher melting points (145–146°C) due to crystalline packing, whereas the target compound likely has a lower melting point due to its simpler structure.
Preparation Methods
One-Pot Synthesis
Recent patents describe a streamlined one-pot method to avoid intermediate isolation:
-
Simultaneous Protection and Bromination :
A mixture of 3-hydroxyphenylmethanol, benzyl bromide, and NBS in DMF with K₂CO₃ at 70°C for 24 hours yields 78% product. This method reduces purification steps but requires precise stoichiometry to suppress over-bromination. -
In Situ Quenching :
Adding aqueous ammonium chloride (NH₄Cl) after reaction completion precipitates byproducts, simplifying extraction.
Palladium-Catalyzed Cross-Coupling
For advanced intermediates, Suzuki-Miyaura coupling introduces the benzyloxy group post-bromination. A representative protocol:
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| 3-Bromophenylmethanol | 5.0 g | Pd(PPh₃)₄ (0.05 eq), | 71% |
| Phenylboronic acid | 1.2 eq | K₂CO₃ (3 eq), DMF/H₂O, | |
| 90°C, 12 h |
This method is advantageous for introducing diverse aryl groups but incurs higher costs due to palladium catalysts.
Optimization of Reaction Parameters
Solvent Effects
Solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Yield (Protection Step) | Yield (Bromination Step) |
|---|---|---|---|
| DMF | 36.7 | 92% | 88% |
| THF | 7.5 | 68% | 72% |
| Toluene | 2.4 | <50% | N/A |
Polar aprotic solvents like DMF enhance nucleophilicity in protection reactions, while bromination benefits from low-polarity solvents to stabilize Br⁺ intermediates.
Temperature and Time
-
Protection : Optimal at 80°C for 8 hours (yield plateau beyond 8 hours).
-
Bromination : Exothermic; maintaining 0–5°C prevents decomposition (20% yield loss at 25°C).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.65 (s, 2H, CH₂OH), 2.50 (br, 1H, OH).
-
IR (KBr) : 3340 cm⁻¹ (O-H), 2850 cm⁻¹ (C-H stretch), 1250 cm⁻¹ (C-O-C).
Industrial-Scale Production
Process Intensification
Quality Control
-
In-Line FTIR : Monitors benzyl bromide consumption in real-time, ensuring >99% conversion.
-
XRD Analysis : Confirms crystalline purity; characteristic peaks at 4.2°, 17.2°, and 25.0° (2θ).
Challenges and Solutions
Di-Bromination Byproducts
Hydroxyl Group Oxidation
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (3-(Benzyloxy)-2-bromophenyl)methanol, and how can regioselectivity be controlled during bromination?
- Methodology : A typical route involves benzyl ether protection of a phenolic hydroxyl group, followed by bromination. For example, in analogous systems, directed ortho-lithiation using n-BuLi at low temperatures (-78°C) enables regioselective bromination . The benzyloxy group acts as a directing group, favoring bromination at the ortho position relative to the hydroxyl group. After bromination, reduction of the ester or aldehyde intermediate (e.g., using NaBH₄ or LiAlH₄) yields the methanol derivative.
- Key Considerations : Solvent choice (THF or DMF), temperature control, and stoichiometry of brominating agents (e.g., Br₂ or NBS) are critical to avoid over-bromination .
Q. How can the purity and structure of this compound be verified post-synthesis?
- Methodology :
- NMR Spectroscopy : ¹H NMR should show peaks for the benzyloxy group (δ 4.8–5.2 ppm, singlet for -OCH₂Ph), aromatic protons (δ 6.5–7.5 ppm with splitting patterns indicating substitution), and the methanol group (δ 1.5–2.5 ppm, broad for -OH; δ 4.5–4.8 ppm for -CH₂OH) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) should confirm the molecular ion [M+H]⁺ at m/z 293.01 (C₁₄H₁₃BrO₂⁺) .
- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>95%) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodology :
- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1 to 1:1) eluent to separate polar impurities .
- Recrystallization : Use ethanol/water (8:2) at 0–4°C to isolate crystalline product .
- Yield Optimization : Typical yields range from 35–50% due to competing side reactions (e.g., debenzylation under acidic conditions) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Suzuki-Miyaura Coupling : The bromine atom facilitates coupling with aryl boronic acids. However, steric hindrance from the benzyloxy group reduces reactivity. Using Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol (3:1) at 80°C improves yields (60–75%) .
- Negishi Coupling : Zn reagents (e.g., Ar-ZnCl) with Pd(dba)₂ and SPhos ligand in THF at 60°C can bypass steric limitations .
Q. What stability issues arise during long-term storage of this compound, and how can they be mitigated?
- Degradation Pathways :
- Hydrolysis : The benzyl ether group is prone to acidic/basic hydrolysis.
- Oxidation : The methanol group may oxidize to a carboxylic acid under ambient conditions .
- Stabilization Strategies :
- Store under inert gas (N₂/Ar) at -20°C in amber vials with molecular sieves .
- Add 0.1% BHT (butylated hydroxytoluene) to inhibit oxidation .
Q. How can computational modeling predict the biological activity of derivatives of this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or cytochrome P450). The bromine and benzyloxy groups enhance hydrophobic binding .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design potent analogs .
- Experimental Validation : Test derivatives in vitro for cytotoxicity (MTT assay) and compare with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
